3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
Overview
Description
3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized using standard organic chemistry techniques. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric and sulfuric acids.
Formation of the thienopyrimidine ring: This involves the cyclization of a thiophene derivative with a suitable precursor.
Amidation: The final step involves the coupling of the pyrazole and thienopyrimidine rings through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce corresponding oxides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitro group could be involved in redox reactions, while the pyrazole and thienopyrimidine rings might interact with specific binding sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitro-1H-pyrazol-1-yl)-N-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
- 3-(3-methyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
Uniqueness
The unique combination of functional groups in 3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both a nitro group and a thienopyrimidine ring could result in unique interactions with biological targets, making it a valuable compound for further study.
Properties
IUPAC Name |
3-(3-methyl-4-nitropyrazol-1-yl)-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S/c1-4-5-12-8-13-16(28-12)18-11(3)22(17(13)25)20-15(24)6-7-21-9-14(23(26)27)10(2)19-21/h8-9H,4-7H2,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVARWLVWMXGZQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)CCN3C=C(C(=N3)C)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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